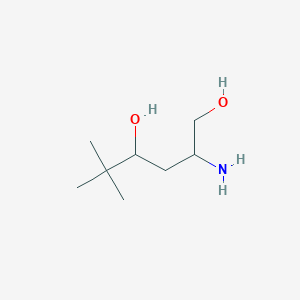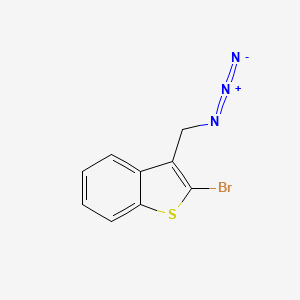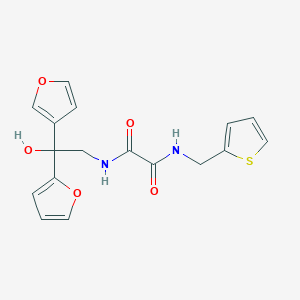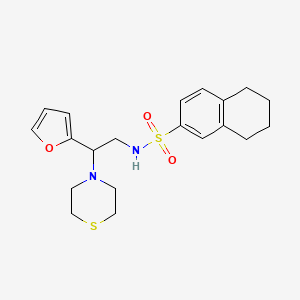![molecular formula C18H27N3O4 B2992052 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380087-27-2](/img/structure/B2992052.png)
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to have anxiolytic and anticonvulsant properties.
作用機序
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. By binding to the benzodiazepine site of the GABA-A receptor, 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea enhances the activity of GABA, resulting in increased inhibition of neuronal activity. This mechanism of action is similar to that of other benzodiazepine receptor ligands, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been shown to have anxiolytic and anticonvulsant effects in various animal models. It has also been shown to have sedative and hypnotic effects, although these effects are less pronounced than those of other benzodiazepine receptor ligands. 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been shown to have a relatively short half-life, making it a potential candidate for use as a short-acting anxiolytic or anticonvulsant agent.
実験室実験の利点と制限
One advantage of 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is that it has a well-established synthesis method, making it relatively easy to produce in large quantities for research studies. 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has also been extensively studied, and its mechanism of action is well-understood. However, 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has some limitations as a research tool. Its effects are less pronounced than those of other benzodiazepine receptor ligands, making it more difficult to study in certain animal models. Additionally, 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has a relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea. One direction is to further investigate its potential therapeutic applications, particularly as an anxiolytic or anticonvulsant agent. Another direction is to study its effects in combination with other drugs, such as antidepressants or antipsychotics. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, particularly in humans.
合成法
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can be synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with cyclobutanone to form the corresponding enamine. The enamine is then reacted with morpholine to yield the desired product, 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea. The synthesis method of 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been well-established and has been used to produce the compound for various research studies.
科学的研究の応用
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and epilepsy. 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has also been studied for its potential use as a sedative and hypnotic agent.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-23-15-6-3-5-14(16(15)24-2)20-17(22)19-13-18(7-4-8-18)21-9-11-25-12-10-21/h3,5-6H,4,7-13H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWOQAAFGOFAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2991970.png)


amine hydrobromide](/img/no-structure.png)


![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)
![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)

